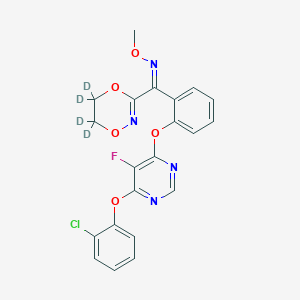

Fluoxastrobin-d4

Description

Contextual Significance of Strobilurin Fungicides in Agricultural Science

Strobilurin fungicides represent a major advancement in the protection of crops from a wide array of fungal diseases. nih.gov Originally derived from fungi found in decaying wood, synthetic analogues like Fluoxastrobin (B61175) have been developed to offer broad-spectrum and systemic protection for various crops, including cereals, vegetables, and peanuts. epa.gov These compounds are prized for their ability to inhibit fungal respiration, a mode of action that effectively prevents the growth and spread of pathogenic fungi. nih.gov The global importance of strobilurins is underscored by their significant market share in the fungicide sector, making the study of their environmental and metabolic fate a key area of agrochemical research.

Rationale for Deuterium (B1214612) Labeling in Agrochemical Research and Development

Deuterium labeling, the process of replacing hydrogen atoms in a molecule with their heavier isotope, deuterium, is a powerful technique in chemical and biological research. lcms.cz This isotopic substitution creates a molecule that is chemically identical to the parent compound but has a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds invaluable as internal standards in quantitative analysis. lcms.cz The use of a deuterated internal standard, such as Fluoxastrobin-d4, allows for more accurate and precise measurement of the parent compound in complex samples by correcting for variations during sample preparation and analysis. Furthermore, deuterium-labeled compounds can be used as tracers in metabolic and environmental fate studies to elucidate the biotransformation and degradation pathways of the active ingredient.

Overview of this compound Applications in Scientific Inquiry

This compound serves as a critical analytical tool in several areas of scientific investigation, primarily leveraging its properties as a stable isotope-labeled internal standard. Its applications are central to ensuring the responsible and effective use of Fluoxastrobin in agriculture.

Use as an Internal Standard in Quantitative Analysis

The most prominent application of this compound is as an internal standard for the quantitative analysis of Fluoxastrobin residues in various matrices, such as water, soil, and crop samples. epa.gov In analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of this compound is added to a sample before processing. Because this compound behaves almost identically to Fluoxastrobin throughout extraction and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for precise quantification of Fluoxastrobin, even at low concentrations. An analytical method for detecting Fluoxastrobin and its metabolites in water specifies the use of isotopically-labeled internal standards, including HEC 5725-dioxazin-D4 (a synonym for this compound), for LC/MS/MS detection. epa.gov

Application in Metabolic Fate Studies

While specific studies utilizing this compound for metabolic fate analysis are not widely published, the principles of using deuterated compounds in such research are well-established. In a typical metabolic study, an organism is exposed to the deuterated compound, and subsequent analysis of tissues and excreta can identify and quantify the parent compound and its metabolites. The unique mass signature of the deuterium-labeled metabolites allows for their clear differentiation from endogenous compounds. Studies on the metabolism of Fluoxastrobin using the radiolabeled carbon-14 isotope have identified several metabolic pathways, including hydroxylation and cleavage of the ether linkage. nih.gov The use of this compound would offer a non-radioactive alternative for tracing these metabolic transformations.

Role in Environmental Fate and Transport Investigations

Understanding the environmental fate and transport of a fungicide is crucial for assessing its potential impact on ecosystems. Deuterium-labeled compounds can be used in laboratory and field studies to trace the movement and degradation of the parent compound in soil and water. By applying this compound to a controlled environment, researchers can monitor its persistence, mobility, and transformation into various degradation products. This information is vital for developing models that predict the environmental behavior of Fluoxastrobin and for establishing guidelines for its safe use.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| Fluoxastrobin | HEC 5725, Fandango | 361377-29-9 | C₂₁H₁₆ClFN₄O₅ |

| This compound | HEC 5725-d4, Disarm-d4 | 1246833-67-9 | C₂₁H₁₂D₄ClFN₄O₅ |

Interactive Data Table: Properties of Fluoxastrobin

| Property | Value |

| Molecular Weight | 458.8 g/mol |

| Appearance | White crystalline solid |

| Water Solubility | Essentially insoluble |

| Melting Point | 103-105° C |

| Log P (Octanol-Water Partition Coefficient) | 2.85 at 20° C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16ClFN4O5 |

|---|---|

Molecular Weight |

462.8 g/mol |

IUPAC Name |

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-N-methoxy-1-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)methanimine |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-/i10D2,11D2 |

InChI Key |

UFEODZBUAFNAEU-RUDXQCQQSA-N |

Isomeric SMILES |

[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=NC=N3)OC4=CC=CC=C4Cl)F)([2H])[2H])[2H] |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing Fluoxastrobin D4 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Fluoxastrobin (B61175) and its Degradates

LC-MS/MS has become the preferred technique for the analysis of fluoxastrobin and its metabolites due to its high selectivity, sensitivity, and specificity in complex matrices. resolian.comthermofisher.com The development of these methods requires careful optimization of both the chromatographic separation and the mass spectrometric detection, followed by rigorous validation to ensure the data generated is reliable. resolian.com The use of Fluoxastrobin-d4 is integral to this process, particularly for quantification and for overcoming challenges posed by matrix interferences. epa.gov

Effective chromatographic separation is fundamental to minimizing matrix interference and accurately quantifying fluoxastrobin and its related compounds, such as HEC 5725-deschlorophenyl and HEC 5725-oxazepine. epa.govmdpi.com Optimization involves adjusting several parameters to achieve good peak shape, resolution, and acceptable retention times for all analytes. epa.gov

Key parameters for optimization include the analytical column, mobile phase composition, and flow rate. Reversed-phase columns, such as C18 and C6-phenyl, are commonly used for the separation of strobilurin fungicides. nih.govaustinpublishinggroup.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shapes and ionization efficiency. epa.govmdpi.com For instance, acidic mobile phases can enhance the retention and separation of weakly acidic compounds. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is employed to effectively separate compounds with different polarities within a reasonable timeframe. thermofisher.comnih.gov Analysts must often re-optimize conditions as the HPLC column ages, which can cause changes in analyte retention times. epa.gov

Table 1: Examples of Optimized Chromatographic Conditions for Fluoxastrobin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Luna 2.5 μm C18, 50x2 mm nih.gov | Reversed-phase Eclipse XDB-C18 mdpi.com |

| Mobile Phase A | 10% Formic Acid in Water nih.gov | 80% H₂O, 20% MeOH, 5 mM HCOONH₄ & 0.1% HCOOH mdpi.com |

| Mobile Phase B | 10% Formic Acid in Methanol nih.gov | MeOH, 5 mM HCOONH₄ & 0.1% HCOOH mdpi.com |

| Flow Rate | 0.3 mL/min nih.gov | 0.25 mL/min mdpi.com |

| Gradient | 30% B (0-0.2 min), to 99% B (at 2 min), hold 99% B (to 6 min) nih.gov | Linear Binary Gradient mdpi.com |

Following chromatographic separation, detection and quantification are performed by a tandem mass spectrometer, typically a triple quadrupole instrument. thermofisher.com The mass spectrometer is usually operated in the positive electrospray ionization (ESI+) mode for fluoxastrobin analysis. epa.govmdpi.com The method relies on Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. mdpi.comca.gov This provides a high degree of selectivity, as it requires both the precursor ion and a specific fragment ion to be present for a positive identification. mdpi.com For each analyte, at least two transitions are monitored: a "quantifier" ion for calculating the concentration and a "qualifier" ion for confirmation. epa.govmdpi.com

Quantification is achieved using the isotope dilution technique with this compound as the internal standard. epa.govepa.gov A known amount of this compound is added to every sample, and a calibration curve is constructed by plotting the ratio of the peak area of the native fluoxastrobin to the peak area of this compound against the concentration of the calibration standards. epa.gov This ratio-based quantification corrects for variations in instrument response and sample preparation. nih.govepa.gov

Table 2: Mass Spectrometric Parameters for Fluoxastrobin and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

|---|---|---|---|

| Fluoxastrobin | 459.1 nih.gov | 427.0 nih.gov | Quantifier/Qualifier |

| This compound (HEC 5725-dioxazin-d4) | 463.1 epa.gov | 188 epa.gov | Internal Standard |

Method validation is a critical process that demonstrates an analytical method is reliable and fit for its intended purpose. resolian.com Key validation parameters include selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). resolian.commdpi.comresearchgate.net

Selectivity is the ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. resolian.commdpi.com In LC-MS/MS, selectivity is ensured by monitoring specific MRM transitions. mdpi.com

Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. resolian.com Calibration curves for fluoxastrobin typically show excellent linearity, with correlation coefficients (R²) greater than 0.99. researchgate.net To improve accuracy near the lower end of the calibration range, a weighted linear regression (e.g., 1/x weighting) is often used. epa.gov

Limits of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. thermofisher.comresearchgate.net For fluoxastrobin, methods have been validated with LOQs as low as 0.05 ng/g (ppb) in water and 5 µg/kg in complex matrices like cucumber and soil. epa.govresearchgate.net The Limit of Detection (LOD) is the lowest concentration that can be reliably detected. rsc.org

Table 3: Summary of Validation Findings for Fluoxastrobin Analytical Methods

| Validation Parameter | Matrix | Finding | Source |

|---|---|---|---|

| Linearity (R²) | Cucumber & Soil | > 0.99 | researchgate.net |

| Recovery | Cucumber & Soil | 78.4–108.0% | researchgate.net |

| Precision (RSD) | Cucumber & Soil | 1.1–11.9% | researchgate.net |

| Limit of Quantification (LOQ) | Water | 0.05 ng/g | epa.gov |

| Limit of Quantification (LOQ) | Cucumber & Soil | 5 µg/kg | researchgate.net |

Application of Speciated Isotope Dilution Mass Spectrometry (SIDMS) for Enhanced Analytical Accuracy

While standard isotope dilution is highly effective, Speciated Isotope Dilution Mass Spectrometry (SIDMS) offers an even more advanced approach, particularly when there is a risk of the analyte converting between different chemical forms (species) during sample analysis. epa.govresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a primary measurement technique that provides a high degree of accuracy and precision. jst.go.jpnih.gov The fundamental principle involves adding a known quantity of an isotopically labeled form of the target analyte (e.g., this compound) to the sample before any extraction or cleanup steps. nih.gov This labeled compound, or internal standard, is nearly identical to the native analyte in its chemical and physical properties. nih.gov

As a result, any loss of analyte during sample preparation or fluctuations in the mass spectrometer's signal will affect both the native analyte and the labeled standard equally. nih.govacs.org Quantification is based on the measurement of the isotope ratio of the native analyte to the labeled standard. epa.govnih.gov This makes the final calculated concentration independent of sample recovery and compensates for many sources of analytical error, leading to highly reliable results. epa.govjst.go.jp

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., soil, food) interfere with the ionization of the target analyte in the mass spectrometer's source. annlabmed.orgresearchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in under- or over-estimation of the analyte's concentration. annlabmed.org

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. annlabmed.orgnih.govepa.gov Because this compound co-elutes with the native fluoxastrobin and has virtually identical physicochemical properties, it is subjected to the same degree of ion suppression or enhancement. nih.gov Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of strong matrix effects. epa.gov This allows for accurate quantification in diverse and complex matrices where methods without an appropriate internal standard would likely fail. annlabmed.orgepa.gov

Sample Preparation Techniques for Diverse Environmental and Biological Matrices in Conjunction with this compound

The choice of sample preparation technique is dictated by the physicochemical properties of the matrix. Whether analyzing aqueous samples, solid environmental media, or complex biological tissues, the primary goals are to efficiently extract the target analyte, remove interfering substances, and concentrate the sample for sensitive detection, all while accounting for procedural losses through the use of an internal standard like this compound.

Extraction and Clean-up Procedures for Aqueous Samples

The analysis of fluoxastrobin in aqueous matrices such as groundwater, wastewater, and surface water necessitates effective extraction and clean-up to isolate the analyte from a dilute and often complex medium. capes.gov.br The primary techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), with this compound added at the initial stage to ensure accurate quantification.

Liquid-Liquid Extraction (LLE) is a conventional method based on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. thermofisher.com For fluoxastrobin analysis, a measured volume of the water sample is fortified with a known amount of this compound. nih.gov The sample is then extracted with a suitable organic solvent, such as acetonitrile or a mixture like methylene (B1212753) chloride and acetone. nih.govrsc.org Modifications like low-temperature purification (LLE-LTP) can be employed to enhance the removal of interferences by freezing out certain matrix components. researchgate.net

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE, using a solid sorbent to adsorb the analyte from the aqueous phase. capes.gov.brthermofisher.com For the analysis of pesticides like fluoxastrobin, a water sample, after being spiked with this compound, is passed through an SPE cartridge packed with a sorbent such as C18-bonded silica. nih.gov The analytes are retained on the sorbent while the bulk of the water and water-soluble impurities pass through. The cartridge is then washed and the retained analytes, including fluoxastrobin and this compound, are eluted with a small volume of an organic solvent. nih.govfssai.gov.in This process not only cleans the sample but also concentrates the analyte, leading to lower detection limits. nih.gov The use of centrifugation during the drying and elution steps in SPE can reduce solvent consumption and decrease processing time. nih.gov

The following table summarizes key aspects of extraction and clean-up procedures for aqueous samples.

| Technique | Principle | Typical Solvents/Sorbents | Key Steps | Reference |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between the aqueous sample and an immiscible organic solvent. | Acetonitrile, Methylene Chloride | 1. Spike sample with this compound. 2. Add extraction solvent and shake vigorously. 3. Separate the organic layer. 4. Dry and concentrate the extract. | thermofisher.comnih.gov |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent, followed by elution with an organic solvent. | C18, Oasis HLB | 1. Condition and activate the SPE cartridge. 2. Spike sample with this compound and load onto the cartridge. 3. Wash the cartridge to remove interferences. 4. Elute analytes with a small volume of solvent. 5. Concentrate the eluate. | capes.gov.brnih.govdntb.gov.ua |

Methods for Solid Environmental Matrices (e.g., Soil, Sediment, Atmospheric Particles)

Solid environmental matrices present a greater challenge due to the strong adsorption of pesticides to the matrix particles. The use of this compound is essential to monitor and correct for the efficiency of the more rigorous extraction techniques required.

For soil and sediment , the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for multi-residue pesticide analysis, including fluoxastrobin. nih.goveuropa.euchrom-china.com The general procedure involves homogenizing the solid sample, adding water (if the sample is dry), and spiking with an internal standard solution containing this compound. europa.euhpst.cz Extraction is then performed using a solvent like acetonitrile, often with 1% acetic acid. europa.euchrom-china.com This is followed by a partitioning step induced by adding salts (e.g., magnesium sulfate (B86663) and sodium acetate), which separates the acetonitrile layer from the aqueous and solid matrix components. europa.euhpst.cz A subsequent dispersive solid-phase extraction (d-SPE) step may be used for cleanup, where an aliquot of the acetonitrile extract is mixed with sorbents like primary secondary amine (PSA) to remove co-extracted interferences. nih.govchrom-china.com

Ultrasonic-assisted extraction (UAE) is another effective technique for solid samples. hielscher.commdpi.com In this method, the sample, mixed with an extraction solvent and the internal standard, is subjected to high-frequency sound waves. This process creates cavitation bubbles that disrupt the sample matrix, enhancing solvent penetration and accelerating the extraction of the analyte. hielscher.com UAE has been successfully applied to the extraction of pesticides from suspended sediment. usgs.gov

For atmospheric particulate matter , which is typically collected on filters, Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a powerful automated technique. nih.govrsc.orgaaqr.org The filter sample, spiked with this compound, is extracted with an organic solvent (e.g., a mixture of methylene chloride and acetone) at elevated temperatures and pressures. nih.gov These conditions increase the efficiency and speed of the extraction process, allowing for high recoveries of a wide range of pesticides. capes.gov.brnih.gov

The table below outlines the methods for solid environmental matrices.

| Matrix | Technique | Principle | Typical Solvents/Sorbents | Reference |

| Soil, Sediment | QuEChERS | Acetonitrile extraction followed by salting-out partitioning and optional d-SPE cleanup. | Acetonitrile, Magnesium Sulfate, Sodium Acetate, PSA, C18 | nih.goveuropa.euchrom-china.com |

| Soil, Sediment | Ultrasonic-Assisted Extraction (UAE) | High-frequency sound waves enhance solvent extraction from the solid matrix. | Dichloromethane, Acetonitrile | usgs.govresearchgate.net |

| Atmospheric Particles | Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure to increase efficiency. | Methylene Chloride:Acetone | capes.gov.brnih.govaaqr.org |

Techniques for Biological Specimen Preparation (e.g., Plant Tissues, Non-Human Animal Matrices)

The analysis of fluoxastrobin in biological tissues is complicated by the presence of high levels of lipids, proteins, and other endogenous compounds that can interfere with the analysis. The addition of this compound at the beginning of the sample preparation workflow is crucial for achieving accurate results.

For plant tissues , especially those with high water content like fruits and vegetables, the QuEChERS method is often directly applicable. thermofisher.com For more complex or fatty plant matrices, such as peanut nutmeat, a modified extraction with a solvent mixture like methanol/water may be used, followed by cleanup steps tailored to remove lipids. hc-sc.gc.ca The initial step for all plant tissues is thorough homogenization to ensure a representative sample is taken for extraction. thermofisher.com

For non-human animal matrices (e.g., muscle, liver, kidney, fat, milk), which are typically high in fat, extensive sample preparation is required. nih.govnih.gov The sample is first homogenized, often cryogenically with dry ice to prevent degradation. thermofisher.com An extraction is then performed using solvents capable of penetrating the fatty tissue, such as acetonitrile or methanol/water. thermofisher.comhc-sc.gc.ca A critical step for these matrices is the cleanup to remove the high lipid content. Techniques like Gel Permeation Chromatography (GPC) or SPE with specialized sorbents are often employed to separate the larger lipid molecules from the smaller pesticide analytes. thermofisher.comnih.gov For instance, a method for animal tissues involves extraction with methanol/water, which is then successfully validated using an internal standard for quantification. hc-sc.gc.ca Similarly, studies on the metabolism of fluoxastrobin in goats and hens have identified its presence in fat, muscle, liver, and kidney, underscoring the need for robust analytical methods in these matrices. nih.gov

The following table details preparation techniques for biological specimens.

| Matrix Type | Technique | Key Steps | Typical Solvents/Cleanup | Reference |

| Plant Tissues (e.g., vegetables, fruits) | QuEChERS | 1. Homogenize sample. 2. Spike with this compound. 3. Extract with acetonitrile and salts. 4. d-SPE cleanup. | Acetonitrile, PSA | thermofisher.com |

| Fatty Plant Tissues (e.g., peanuts) | Solvent Extraction | 1. Homogenize sample. 2. Spike with this compound. 3. Extract with solvent mixture. 4. Cleanup (e.g., SPE). | Methanol/Water | hc-sc.gc.ca |

| Non-Human Animal Matrices (e.g., fat, muscle, liver) | Solvent Extraction with Lipid Removal | 1. Homogenize sample (often cryogenic). 2. Spike with this compound. 3. Extract with solvent. 4. Perform lipid removal via GPC or SPE. | Acetonitrile, Methanol/Water; GPC, SPE | thermofisher.comhc-sc.gc.canih.gov |

Elucidation of Environmental Fate and Transformation Pathways Through Isotopic Tracing with Fluoxastrobin D4

Photolytic Degradation Studies and Isomerization Processes in the Presence of Fluoxastrobin-d4

The study of photolytic degradation, or the breakdown of compounds by light, is critical for understanding the environmental persistence of pesticides. In these studies, a solution of the target chemical is exposed to a controlled light source that mimics natural sunlight. The use of this compound enables scientists to accurately quantify the rate of degradation and identify photoproducts by distinguishing the tracer and its derivatives from other compounds in the matrix.

Fluoxastrobin (B61175), a member of the strobilurin class of fungicides, contains an oxime ether moiety which can exist as E- and Z-isomers. bayer.com The commercially available active substance is the E-isomer. bayer.com A primary photolytic process affecting fluoxastrobin is the isomerization from the E-isomer to the less stable Z-isomer. bayer.comregulations.gov This transformation is exclusively a photolytic process and leads to a photostationary equilibrium state in aqueous solutions, with the E-isomer being the more energetically favored form. bayer.comresearchgate.net Research indicates the ratio of E/Z isomers at equilibrium is approximately 10:1. bayer.com

Direct aqueous photolysis of fluoxastrobin is a significant route of degradation. regulations.gov Laboratory studies have shown that the half-life for aqueous photodegradation is rapid, averaging 4.1 days under continuous irradiation. epa.govepa.gov This laboratory value corresponds to a predicted environmental half-life of approximately 20.1 days under summer sunlight conditions in Phoenix, Arizona. epa.gov One of the major degradates formed during aqueous photolysis is HEC5725-oxazepine. regulations.govepa.gov However, in natural water systems containing sediment, the process is more complex. Fluoxastrobin tends to adsorb strongly to sediment, which can reduce its availability for photolysis in the water column. regulations.govregulations.gov

| Parameter | Finding | Reference |

| Isomerization | Photolytic conversion from E-isomer to Z-isomer. | bayer.comregulations.gov |

| E:Z Ratio at Equilibrium | Approximately 10:1 in aqueous solution. | bayer.com |

| Aqueous Photolysis Half-life | 4.1 days (laboratory, continuous irradiation). | epa.govepa.gov |

| Major Aqueous Photodegradate | HEC5725-oxazepine. | regulations.govepa.gov |

Microbial Transformation and Biodegradation Pathway Investigations Using Deuterium (B1214612) Labeling

Understanding how microorganisms break down pesticides is key to assessing their environmental impact and persistence. Deuterium-labeled compounds like this compound are used in these studies to trace the metabolic pathways. By introducing the labeled compound into soil or water samples, researchers can follow the deuterium tag as it is incorporated into various metabolites, allowing for the unambiguous identification and quantification of the degradation products.

In soil, fluoxastrobin undergoes aerobic biodegradation, although the rate can vary significantly depending on soil properties. epa.gov The half-life can range from as short as 29.4 days in sandy loam to as long as 393 days in loamy sand, with an average of 141 days. epa.govepa.gov This indicates that fluoxastrobin can be moderately persistent in soil environments. herts.ac.uk

Studies on the aerobic soil metabolism of fluoxastrobin have identified two major degradation products. regulations.govregulations.gov These metabolites are formed as soil microorganisms break down the parent molecule. The primary degradates consistently observed are:

HEC5725-E-des-chlorophenyl (M48) : This metabolite has been observed at concentrations up to 32.3% of the applied radioactivity in aerobic soil studies. bayer.com

HEC5725-carboxylic acid (M40) : This compound is another significant product of microbial transformation in soil. regulations.govbayer.com

The proposed degradation pathway in soil involves the transformation of the fluoxastrobin E-isomer and its Z-isomer into these primary metabolites. bayer.com

| Degradate Code | Chemical Name | Maximum Observed Concentration (Aerobic) | Reference |

| M48 | HEC5725-E-des-chlorophenyl | 32.3% | bayer.com |

| M40 | HEC5725-carboxylic acid | 16.8% (anaerobic) | bayer.com |

In aquatic environments, fluoxastrobin is generally stable against hydrolysis and microbial degradation in the water column. regulations.gov The primary dissipation mechanism from the water column is partitioning to sediment. regulations.gov Once in the sediment, degradation is slow. bund.de

However, under aerobic aquatic conditions, some degradation does occur. The proposed pathway in water and sediment systems also leads to the formation of metabolites. bayer.com The major degradation product identified in aerobic water/sediment studies is HEC5725-E-deschlorophenyl (M48) , which has been detected at a maximum of 15.9% in the water phase. bayer.com The HEC5725-carboxylic acid (M40) metabolite is found at lower concentrations in aquatic systems compared to soil. bayer.com As noted previously, photolysis in the water column can also lead to the formation of HEC5725-oxazepine , though this is less likely when high sediment loads limit light penetration. regulations.gov

Assessment of Fluoxastrobin Transport and Mobility in Agroecosystems

Isotopic tracers like this compound are crucial for assessing the movement of pesticides within the environment. By applying the labeled compound to a soil column or field plot, its movement through the soil profile (leaching) and its tendency to bind to soil particles (sorption) can be accurately measured, providing vital data for predicting potential groundwater contamination and surface runoff.

Leaching is the process by which pesticides are transported downwards through the soil profile with water. The potential for a pesticide to leach is influenced by its chemical properties and the characteristics of the soil. federalregister.gov

Fluoxastrobin is expected to have low to medium mobility in most soils. epa.govepa.gov This is primarily due to its strong adsorption to soil particles. epa.gov Field studies have shown that while fluoxastrobin can persist for over a year, it does not appear to leach significantly into lower soil layers. epa.govepa.gov However, its major soil degradates, HEC 5725-E-des-chlorophenyl and HEC5725-carboxylic acid, have been identified as having higher mobility than the parent fluoxastrobin molecule. epa.govepa.gov This suggests that while the parent compound may remain in the upper soil layers, its breakdown products could have a greater potential to move towards groundwater.

Sorption refers to the binding of a chemical to soil or sediment particles, while desorption is the release of the bound chemical back into the soil solution. These processes are fundamental to a pesticide's mobility and bioavailability. unirioja.es The strength of sorption is often quantified by the soil partition coefficient (Koc), which is the adsorption coefficient (Kd) normalized for the organic carbon content of the soil. regulations.gov

Fluoxastrobin adsorbs strongly to all tested soils, which limits its mobility. epa.gov The reported soil partition coefficient (Koc) values for fluoxastrobin range from 424 to 1582 mL/g, indicating a range from moderate to strong sorption potential. regulations.govbund.de The Z-isomer has been noted to exhibit even better soil sorption than the E-isomer. bayer.com In aquatic systems, this strong sorption tendency causes fluoxastrobin to rapidly partition from the water column to the sediment, where it may persist. regulations.gov

| Property | Value/Finding | Interpretation | Reference |

| Mobility Classification | Low to medium | Unlikely to leach significantly. | epa.govepa.gov |

| Soil Partition Coefficient (Koc) | 424 - 1582 mL/g | Moderate to strong sorption to soil organic carbon. | regulations.govbund.de |

| Field Dissipation Half-Life | 239 - 578 days | Persistent in the soil environment. | regulations.gov |

| Metabolite Mobility | Higher than parent compound. | Degradates have a greater leaching potential. | epa.govepa.gov |

Mechanistic Insights into Fluoxastrobin Metabolism in Biological Systems Employing Fluoxastrobin D4

In Vitro Metabolism Studies in Non-Human Biota Using Deuterated Analogues

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide a foundational understanding of metabolic processes by isolating specific biological components, such as liver enzymes or plant cells.

Hepatic (liver) microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are central to the metabolism of foreign compounds (xenobiotics). shimadzu.com.cn Incubating a test substance with liver microsomes from non-human species (e.g., rats, fish) allows researchers to identify the primary metabolic pathways, such as oxidation, reduction, and hydrolysis. nih.goveuropa.eu

In these assays, Fluoxastrobin-d4 serves as an ideal internal standard. It is added to samples at a known concentration to correct for any loss of the analyte during sample preparation and to account for variations in the mass spectrometer's response. While studies detailing the metabolism of this compound itself are not prevalent, its use is integral to quantifying the metabolism of unlabeled fluoxastrobin (B61175). The primary metabolites of fluoxastrobin identified through such methods include its Z-isomer and products of hydrolysis, which breaks the ester linkage in the molecule.

Table 1: Representative Metabolites of Fluoxastrobin Quantified in Hepatic Microsomal Assays Using a Deuterated Standard

| Metabolite Name | Chemical Structure Change | Analytical Role of this compound |

|---|---|---|

| Fluoxastrobin Z-isomer | Isomerization at the oxime double bond | Internal standard for quantification |

| HEC 5725-carboxylic acid | Hydrolysis of the dihydro-dioxazine ring | Internal standard for quantification |

| Phenoxy-hydroxypyrimidine (HEC 7154) | Cleavage of the ether linkage | Internal standard for quantification |

This table is interactive. Click on the headers to explore the data.

Understanding how plants metabolize fungicides is essential for residue analysis and food safety assessments. When fluoxastrobin is applied to crops, it undergoes various metabolic transformations. To accurately measure the levels of the parent compound and its metabolites, analytical methods are required. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) reference the use of "deuterated molecules related to Fluoxastrobin" as analytical reference standards for residue chemistry methods. epa.govepa.gov

In these studies, plant tissues are treated with fluoxastrobin and harvested at different time points. fao.org Extracts from these tissues are then analyzed, typically by LC-MS/MS. By adding a precise amount of this compound to the extracts, analysts can accurately quantify the concentration of fluoxastrobin and its degradation products, providing a clear picture of the metabolic pathway and the persistence of residues in the plant.

Table 2: Common Fluoxastrobin Metabolic Pathways in Plants

| Metabolic Process | Resulting Products | Role of Deuterated Standard |

|---|---|---|

| Isomerization | Fluoxastrobin Z-isomer | Quantification of parent and isomer |

| Hydrolysis | Cleavage of ether and ester bonds | Quantification of degradates |

| Conjugation | Attachment of sugars (glycosylation) to metabolites | Tracing and quantification of conjugated forms |

This table is interactive. Click on the headers to explore the data.

In Vivo Disposition and Metabolite Excretion Studies in Model Organisms

In vivo studies involve administering the compound to whole, living organisms, such as rats, to understand its absorption, distribution, metabolism, and excretion (ADME) profile in a complete biological system. nih.gov

Studies in model organisms like rats, often using radiolabeled fluoxastrobin (e.g., ¹⁴C-fluoxastrobin), have shown that the compound is rapidly and extensively absorbed following oral administration. nih.gov Peak plasma concentrations are typically reached within a few hours. nih.gov The absorbed compound is then distributed throughout the body, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and the gastrointestinal tract. nih.gov Tissue levels have been observed to diminish rapidly. nih.gov In these kinetic studies, this compound is employed during the sample analysis phase to ensure the precise measurement of fluoxastrobin concentrations in plasma and various tissues over time.

Table 3: Pharmacokinetic Parameters of Fluoxastrobin in Male Rats After a Single Oral Dose

| Parameter | Low Dose (1 mg/kg) | High Dose (100 mg/kg) |

|---|---|---|

| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.4–1.4 hours | 5.4–8.0 hours |

| Absorption | Rapid and thorough | Appears to be saturated |

| Distribution | Highest radioactivity in the gastrointestinal tract, blood, liver, and kidneys | Similar distribution pattern |

Data derived from studies using ¹⁴C-labeled fluoxastrobin. nih.gov This table is interactive. Click on the headers to explore the data.

Following absorption and metabolism, fluoxastrobin and its metabolites are eliminated from the body. Studies in rats have demonstrated that excretion is relatively rapid and occurs primarily through the feces, with a smaller portion eliminated in the urine. nih.govgovinfo.gov This indicates that biliary excretion (from the liver into the bile, then into the intestines) is a major clearance pathway. nih.gov The parent fluoxastrobin compound is extensively metabolized, as evidenced by the complex profile of metabolites found in urine, feces, and bile, with very little of the parent compound remaining unchanged, except in the feces at high doses. nih.govgovinfo.gov The use of this compound as an internal standard is critical for accurately quantifying the amounts of the parent compound and each metabolite excreted through these different routes.

Table 4: Excretion of Administered Radioactivity in Rats Following a Single Oral Dose of ¹⁴C-Fluoxastrobin

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Feces | ~77% |

| Urine | ~14% |

| Bile (in cannulated rats) | Major route of elimination |

| Expired Air | Negligible |

Data compiled from studies in male rats. nih.govgovinfo.gov This table is interactive. Click on the headers to explore the data.

Research on Fungicide Resistance and Cross Resistance Patterns in Relation to Fluoxastrobin

Biochemical Mode of Action of Fluoxastrobin (B61175) as a Quinone outside Inhibitor (QoI) Fungicide

The primary mode of action for fluoxastrobin, like other QoI fungicides, is the inhibition of fungal mitochondrial respiration. regulations.govugd.edu.mk This is achieved by specifically targeting the cytochrome bc1 complex, also known as Complex III, in the mitochondrial respiratory chain. ugd.edu.mkapsnet.orgresearchgate.net

Fluoxastrobin binds to the Quinone "outside" (Qo) site of cytochrome b, a key component of the cytochrome bc1 complex. researchgate.netnzpps.orgmdpi.com This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1. ugd.edu.mkmdpi.com The disruption of the electron transport chain effectively halts the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. mdpi.comnih.govresearchgate.net This deprivation of energy is crucial for inhibiting fungal spore germination and survival, ultimately leading to the death of the fungal pathogen. ugd.edu.mkmdpi.com

Mechanisms of Fungal Resistance Development to QoI Fungicides

The site-specific nature of QoI fungicides makes them highly susceptible to the development of resistance in fungal pathogens. ugd.edu.mknzpps.org Resistance is defined as a heritable reduction in the sensitivity of a fungus to a specific fungicide. apsnet.org

The most prevalent mechanism of resistance to QoI fungicides is the modification of the target site due to mutations in the mitochondrial cytochrome b (CYTB) gene. apsnet.orgnih.govresearchgate.net

The G143A Mutation : The most significant and widespread mutation is the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 of the CYTB gene. mdpi.comnih.govnih.gov This single amino acid change is associated with high levels of resistance to QoI fungicides, including azoxystrobin (B1666510) and trifloxystrobin, and has been identified in numerous plant pathogens. apsnet.orgmdpi.comnih.gov The G143A mutation confers a high degree of resistance, often leading to the failure of disease control in the field. mdpi.com

Other Mutations : While less common, other mutations in the CYTB gene have also been linked to QoI resistance. For instance, the F129L mutation, a substitution of phenylalanine (F) with leucine (B10760876) (L) at position 129, has been shown to confer moderate levels of resistance to azoxystrobin. apsnet.org Other reported mutations include G137R and G137S. mdpi.com

Table 1: Key Target-Site Mutations Conferring Resistance to QoI Fungicides

| Mutation | Amino Acid Change | Level of Resistance |

| G143A | Glycine to Alanine at codon 143 | High |

| F129L | Phenylalanine to Leucine at codon 129 | Moderate |

| G137R/S | Glycine to Arginine/Serine at codon 137 | Variable |

While target-site mutations are the primary driver of QoI resistance, other mechanisms, though generally considered to have a more limited impact, can also contribute. nih.govresearchgate.net These non-target site mechanisms include:

Efflux Pumps : The overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can lead to the active pumping of the fungicide out of the fungal cell, reducing its intracellular concentration. apsnet.orgnih.govresearchgate.net This mechanism has been associated with resistance to various fungicides. apsnet.orgresearchgate.net

Strategic Approaches for Resistance Management in Agricultural Systems

To delay the development and spread of fungicide resistance, several strategic approaches are recommended. nzpps.org

A cornerstone of resistance management is the use of fungicide mixtures and rotations. rutgers.edupurdue.edu

Rotational Applications : This strategy involves alternating the use of QoI fungicides with fungicides from different FRAC groups that have different modes of action. purdue.edupesticidestewardship.org This reduces the continuous selection pressure for resistance to any single fungicide class. rutgers.edu It is crucial to avoid consecutive applications of site-specific fungicides. purdue.edu

Tank-Mix Applications : Tank-mixing involves combining a high-risk fungicide, like a QoI, with a low-risk, multi-site inhibitor fungicide in the same spray application. purdue.edupesticidestewardship.org The partner fungicide should be effective against the target pathogen on its own. frac.info This approach can help control any fungal individuals that may be resistant to the QoI fungicide. purdue.edu

Table 2: Fungicide Resistance Management Strategies

| Strategy | Description | Key Principle |

| Rotation | Alternating applications of fungicides with different modes of action (different FRAC groups). | Reduces continuous selection pressure from a single fungicide class. rutgers.edu |

| Tank-Mixing | Applying a mixture of a high-risk (single-site) fungicide with a low-risk (multi-site) fungicide. | The partner fungicide controls resistant individuals, slowing the overall development of resistance. purdue.edu |

By implementing these strategies, the long-term efficacy of fluoxastrobin and other QoI fungicides can be better preserved. nzpps.orgfrac.info

Environmental Monitoring and Surveillance of Fluoxastrobin and Its Deuterated Analogue

Residue Analysis in Water Bodies and Aquatic Biota

The presence of fluoxastrobin (B61175) in aquatic environments is a subject of ongoing research due to its potential for runoff from agricultural areas. epa.gov Studies have been conducted to determine its concentration in various water bodies and its potential for bioaccumulation in aquatic life.

Recent investigations have detected fluoxastrobin in river systems, particularly in agricultural watersheds. For instance, a study of trout streams in an agricultural region of southeastern Minnesota detected fluoxastrobin in approximately 80% of the 131 water samples tested. mdpi.comresearchgate.net Concentrations were found to be higher during stormflow events compared to baseflow, suggesting that runoff is a significant transport pathway. mdpi.com In some cases, fluoxastrobin concentrations exceeded known toxic levels for aquatic organisms. mdpi.comresearchgate.netresearchgate.net Another study in English rivers also reported the detection of fluoxastrobin, with a notable peak concentration of 9.8 µg/L. mdpi.com The consistent presence of this fungicide throughout the year is thought to be a reflection of its diverse applications, including seed treatments for winter crops and post-harvest treatments. mdpi.com

The U.S. Environmental Protection Agency (EPA) has used models to estimate surface water concentrations of fluoxastrobin, predicting peak concentrations ranging from 4.3 to 32.9 ppb depending on the crop and application rate. epa.gov The National Water-Quality Assessment Program (NAWQA) has also monitored for fluoxastrobin, although in some cases, concentrations were below the detection limits of 4.2 ng/L for water. regulations.gov

Regarding aquatic biota, fluoxastrobin is considered to have a moderate potential for bioconcentration. nih.gov The estimated bioconcentration factor (BCF) is 36, and the bioaccumulation factor has been reported as 11.5 L/kg. nih.govepa.gov While fluoxastrobin is not expected to rapidly degrade in anaerobic conditions and may partition to sediment, its potential for significant bioaccumulation is considered limited due to its relatively low octanol/water partition coefficient. epa.govregulations.gov

Table 1: Detection of Fluoxastrobin in Water Samples from the Whitewater River System (2019)

| Flow Regime | Number of Samples | Detection Frequency (%) | Median Concentration (ng/L) | Maximum Concentration (ng/L) |

|---|---|---|---|---|

| Baseflow | 62 | 77 | 1.8 | 41.6 |

| Stormflow | 69 | 86 | 3.5 | 118.0 |

| Total | 131 | 82 | 2.5 | 118.0 |

Data sourced from a study on strobilurin fungicides in trout streams. mdpi.com

Detection in Atmospheric Particulates and Air Quality Assessments

The potential for atmospheric transport of fluoxastrobin is considered low due to its low vapor pressure and low Henry's Law Constant, which suggests it is not expected to volatilize significantly from soil or water surfaces. epa.gov However, analytical methods have been developed for its detection in air, which are important for a comprehensive environmental risk assessment. anses.fr While specific data on the widespread atmospheric concentrations of fluoxastrobin are limited, its application via aerial spray for certain crops means that monitoring for its presence in the air, particularly near application sites, is a relevant aspect of environmental surveillance. epa.gov

Occurrence and Distribution in Agricultural Products and Associated Matrices

Fluoxastrobin is registered for foliar and seed treatment on a variety of agricultural products, including peanuts, potatoes, tomatoes, peppers, and celery. epa.gov As a result, residue monitoring in these commodities is a key part of ensuring food safety and assessing dietary exposure.

Following multiple foliar applications, combined residues of fluoxastrobin and its Z-isomer have been found in tomatoes, peppers, and trimmed celery at levels up to 0.6 ppm. epa.gov The U.S. EPA has established that for risk assessment purposes, the residues of concern in livestock are fluoxastrobin, its Z-isomer, and a phenoxy-hydroxypyrimidine metabolite. epa.gov

In the soil, fluoxastrobin is expected to have low to medium mobility as it tends to adsorb strongly to soil particles. epa.gov Its persistence in soil can vary significantly depending on the soil type, with half-lives ranging from approximately 29 to 393 days. epa.govlabelsds.com Field studies have shown that fluoxastrobin can persist for over a year, though it was not observed to leach significantly through the soil profile. regulations.gov One of its major metabolites, HEC5725-E-des-chlorophenyl, has been detected in terrestrial field studies, but generally at low concentrations. regulations.gov

Table 2: Environmental Fate Characteristics of Fluoxastrobin

| Parameter | Value/Description | Source |

|---|---|---|

| Soil Half-Life | 29.4 to 393 days (aerobic) | epa.gov |

| Water Solubility | 0.0023 g/L (at pH 7) | epa.gov |

| Log Kow | 2.85 (at 20°C) | epa.gov |

| Vapor Pressure | 5.63 x 10⁻¹⁰ Pa (at 20°C) | epa.gov |

| Hydrolysis | Stable at pH 4, 7, and 9 | regulations.gov |

This table summarizes key environmental fate properties of fluoxastrobin.

Methodological Advancements for Comprehensive Environmental Surveillance Programs

Accurate and sensitive analytical methods are fundamental for effective environmental surveillance of fluoxastrobin. The use of isotopically labeled internal standards, such as Fluoxastrobin-d4, is a critical component of these methods, ensuring high accuracy and precision by correcting for matrix effects and variations in instrument response.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for the determination of fluoxastrobin and its metabolites in various environmental matrices. publications.gc.ca Validated methods exist for the analysis of fluoxastrobin in soil, water (drinking and surface), and air. anses.fr For instance, a specific enforcement method (00705) has been developed for determining residues of the E- and Z-isomers of fluoxastrobin in soil using HPLC-MS/MS. publications.gc.ca Similarly, another enforcement method is available for its detection in drinking and surface water. publications.gc.ca

The development of multi-residue methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) procedure, allows for the simultaneous analysis of fluoxastrobin along with a wide range of other pesticides in complex samples like water and sediment. scientificwebjournals.com These advanced methodologies are essential for building comprehensive datasets on the environmental occurrence of pesticides and for informing risk assessments and regulatory decisions. anses.frpublications.gc.ca

Q & A

Q. How should researchers address ethical and safety considerations when handling this compound in animal or field studies?

- Methodological Guidance : Obtain ethics committee approval for animal studies, detailing humane endpoints and sample sizes. For field trials, comply with local environmental regulations and include mitigation plans for unintended chemical release. Use safety data sheets (SDS) for lab handling and document waste disposal protocols. Reference guidelines from agencies like ATSDR for toxicity thresholds .

Data Presentation and Validation

- Tables/Graphs : Use line graphs for kinetic data, bar charts for comparative analyses, and heatmaps for omics datasets. Include error bars (SD/SE) and statistical significance indicators (e.g., asterisks for p-values). Place raw data in appendices with hyperlinks to repositories .

- Contradiction Management : Dedicate a section in discussions to analyze discrepancies, referencing methodological limitations or contextual differences (e.g., soil composition in degradation studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.